3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 664999-34-2
Cat. No.: VC21482061
Molecular Formula: C22H22F3N3O2S
Molecular Weight: 449.5g/mol
* For research use only. Not for human or veterinary use.
![3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 664999-34-2](/images/no_structure.jpg)
Specification
CAS No. | 664999-34-2 |
---|---|
Molecular Formula | C22H22F3N3O2S |
Molecular Weight | 449.5g/mol |
IUPAC Name | 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Standard InChI | InChI=1S/C22H22F3N3O2S/c1-11-3-8-15-14(9-11)17(22(23,24)25)16-18(26)19(31-21(16)28-15)20(29)27-10-12-4-6-13(30-2)7-5-12/h4-7,11H,3,8-10,26H2,1-2H3,(H,27,29) |
Standard InChI Key | MMYLHZWHWHVHII-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCC4=CC=C(C=C4)OC)N)C(F)(F)F |
Canonical SMILES | CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCC4=CC=C(C=C4)OC)N)C(F)(F)F |
Introduction
Structural Characteristics
Core Structure and Functional Groups
The compound 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a complex heterocyclic structure built upon a thieno[2,3-b]quinoline scaffold. This scaffold consists of a thiophene ring fused with a quinoline system, creating a tricyclic core structure that serves as the foundation for the compound's chemical and biological properties. The thieno[2,3-b]quinoline core is a well-established structural motif found in various bioactive compounds, which provides rigidity and appropriate spatial arrangement for the compound's functional groups .
The compound contains several key functional groups that define its chemical identity and potential reactivity. At the 3-position of the thiophene ring, an amino group (-NH₂) is present, which can participate in hydrogen bonding and serve as a hydrogen donor in biological systems. The 4-position contains a trifluoromethyl group (-CF₃), which is known to enhance metabolic stability and lipophilicity of drug molecules, while also potentially affecting binding affinity to biological targets . The quinoline portion of the molecule is partially saturated, existing as a tetrahydroquinoline system (5,6,7,8-tetrahydro), which alters the electronic properties and conformational flexibility compared to the fully aromatic quinoline system .
The carboxamide linkage (-CONH-) at the 2-position of the thiophene ring connects the core structure to the 4-methoxyphenylmethyl group, creating a point of conformational flexibility in the molecule. This amide bond can participate in hydrogen bonding interactions and is a common feature in many pharmaceutically active compounds . The presence of the 4-methoxyphenylmethyl group adds another layer of functionality, with the methoxy substituent providing additional hydrogen bond acceptor capability and potentially influencing the compound's pharmacokinetic properties .
Structural Comparison with Related Compounds
The target compound shares significant structural similarities with several related compounds found in the scientific literature. One such compound is 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, which differs primarily in having a 2,4-dimethoxyphenyl group (versus 4-methoxyphenylmethyl) and an ethyl substituent at the 6-position (versus methyl) . Both compounds share the 3-amino and 4-trifluoromethyl substituents on the thieno[2,3-b]quinoline core, suggesting similar electronic properties in this region of the molecule.
Another related compound is 3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, which maintains the same core scaffold and 3-amino group, but features a 5-methylfuran-2-yl group at the 4-position instead of a trifluoromethyl group . This structural variation would significantly alter the electronic properties and three-dimensional shape of the molecule in this region. Additionally, the N-(4-phenoxyphenyl) group in this analog presents a more extended and lipophilic substituent compared to the N-[(4-methoxyphenyl)methyl] group in our target compound.
Chemical Properties
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, several physical and chemical properties of 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be estimated. The presence of multiple aromatic and heterocyclic rings suggests the compound would exist as a solid at room temperature, likely with a relatively high melting point due to the extended conjugated system and potential for intermolecular hydrogen bonding through the amino and carboxamide groups .
The molecular weight of the compound can be calculated based on its molecular formula, which would be approximately 475-480 g/mol, placing it within the range typically considered for drug-like molecules. For comparison, the related compound 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a molecular weight of 479.5 g/mol . The compound would likely exhibit limited water solubility due to its predominantly lipophilic character, although the presence of polar functional groups such as the amino, carboxamide, and methoxy groups would provide some hydrophilic character.
The following table summarizes the estimated physical and chemical properties of the compound based on structural analysis and comparison with related compounds:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Weight | 475-480 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Based on structural complexity |
Solubility | Limited water solubility; better solubility in organic solvents | Based on lipophilic/hydrophilic balance |
Partition Coefficient (LogP) | 3.5-4.5 | Estimated from structural features |
Hydrogen Bond Donors | 2 (NH₂, CONH) | Counted from functional groups |
Hydrogen Bond Acceptors | 5 (N in quinoline, S in thiophene, O in methoxy, O in carboxamide, NH₂) | Counted from functional groups |
pKa of Amino Group | 2-4 | Estimated based on similar structures |
The trifluoromethyl group would contribute significantly to the lipophilicity of the molecule, while also providing metabolic stability against oxidative degradation . The amino group at the 3-position would exhibit basic properties, though its basicity would be modulated by the adjacent thiophene ring and carboxamide group. The carboxamide NH would be weakly acidic, and both the amino and carboxamide groups could participate in hydrogen bonding interactions with biological targets or solvent molecules.
Spectroscopic Characteristics
The spectroscopic profile of 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would be characterized by distinctive features attributable to its various functional groups and structural components. In ¹H NMR spectroscopy, the compound would display characteristic signals for the methoxy group (typically around 3.7-3.8 ppm), the methyl group at the 6-position (approximately 2.2-2.5 ppm), and the methylene group connecting the carboxamide to the 4-methoxyphenyl group (around 4.3-4.5 ppm) .
The aromatic protons of the 4-methoxyphenyl group would appear as two sets of doublets with typical AA'BB' coupling pattern in the range of 6.8-7.5 ppm, reflecting the para-substitution pattern . The protons of the tetrahydroquinoline system would appear as complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm), with the 6-position proton potentially showing more complexity due to coupling with the methyl substituent .
In ¹³C NMR, distinctive signals would include the carbonyl carbon of the carboxamide group (approximately 165-170 ppm), the carbons of the thiophene ring (125-150 ppm), and the quaternary carbon bearing the trifluoromethyl group, which would show splitting due to C-F coupling . The trifluoromethyl group itself would appear as a quartet in both ¹³C and ¹⁹F NMR due to C-F coupling, with the ¹⁹F signals typically appearing around -60 to -65 ppm relative to CFCl₃ .
In infrared spectroscopy, characteristic absorption bands would include the N-H stretching vibrations of the amino and carboxamide groups (3300-3500 cm⁻¹), the carbonyl stretching of the carboxamide (1640-1680 cm⁻¹), and the C-F stretching vibrations of the trifluoromethyl group (1100-1200 cm⁻¹) . Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns involving loss of the methoxy group, cleavage of the carboxamide linkage, and fragmentations of the tetrahydroquinoline system.
Synthesis Methods
Key Reaction Steps and Considerations
The synthesis of the target compound would likely involve several key reaction steps, each presenting specific challenges and requiring careful optimization. The construction of the 6-methyl-5,6,7,8-tetrahydroquinoline portion could start from appropriately substituted aniline derivatives, which would undergo cyclization and reduction steps to form the partially saturated ring system .
Comparative Analysis with Related Compounds
Structural and Chemical Property Comparison
To better understand the potential properties and activities of 3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a comparative analysis with structurally related compounds provides valuable insights. Several compounds sharing the thieno[2,3-b]quinoline scaffold or key functional groups have been reported in the literature, each with distinct substitution patterns that influence their chemical and potentially biological properties.
The compound 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide represents a close structural analog, sharing the 3-amino, 4-trifluoromethyl, and 2-carboxamide functionalities on the thieno[2,3-b]quinoline core . The primary differences lie in the nature of the carboxamide substituent (2,4-dimethoxyphenyl versus 4-methoxyphenylmethyl) and the alkyl group at the 6-position (ethyl versus methyl). These differences would affect properties such as lipophilicity, molecular weight, and potentially the three-dimensional conformation of the molecule, which could influence binding to biological targets.
Another relevant comparison is with 3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, which maintains the thieno[2,3-b]quinoline core and 3-amino-2-carboxamide functionalization pattern but differs substantially in the substituent at the 4-position (5-methylfuran-2-yl versus trifluoromethyl) and the carboxamide substituent (4-phenoxyphenyl versus 4-methoxyphenylmethyl) . These differences would significantly alter the electronic properties, shape, and lipophilicity of the molecule, potentially leading to different biological activity profiles despite the shared core structure.
The compound 3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide provides another interesting comparison, as it differs primarily in containing a thieno[2,3-b]pyridine core rather than a thieno[2,3-b]quinoline core . This structural difference would affect properties such as basicity, hydrogen bonding capabilities, and molecular shape, while maintaining similar substitution patterns. The absence of the tetrahydro portion would result in a more planar and rigid structure, potentially affecting binding properties and pharmacokinetic characteristics.
Tabular Comparison of Related Compounds
The following table provides a comparative analysis of the target compound with structurally related compounds, highlighting key similarities and differences in their chemical structures and properties:
Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Structural Differences |
---|---|---|---|---|
3-amino-N-[(4-methoxyphenyl)methyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Thieno[2,3-b]quinoline (tetrahydro) | 3-amino, 4-CF₃, 6-methyl, 2-carboxamide with 4-methoxyphenylmethyl | ~475-480 (estimated) | Target compound |
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Thieno[2,3-b]quinoline (tetrahydro) | 3-amino, 4-CF₃, 6-ethyl, 2-carboxamide with 2,4-dimethoxyphenyl | 479.5 | Different carboxamide substituent; ethyl vs. methyl at position 6 |
3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Thieno[2,3-b]quinoline (tetrahydro) | 3-amino, 4-(5-methylfuran-2-yl), 2-carboxamide with 4-phenoxyphenyl | 495.6 | Different substituent at position 4; different carboxamide substituent; no alkyl at position 6 |
3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Thieno[2,3-b]pyridine | 3-amino, 4-CF₃, 6-methyl, 2-carboxamide with 4-methoxyphenyl | 381.4 | Pyridine vs. tetrahydroquinoline core; direct attachment of 4-methoxyphenyl vs. methylene linker |
Thienoquinoline (base structure) | Thieno[2,3-h]quinoline | None | 185.25 | Simplified core structure without additional substituents; different fusion pattern |
This comparative analysis highlights the structural diversity within the thienoquinoline family of compounds and related heterocycles. The specific combination of substituents in the target compound represents a unique structural entity that would be expected to possess distinct chemical and potentially biological properties compared to the related compounds.
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